molecular formula C25H18O B13077188 3-[4-(4-phenylphenyl)phenyl]benzaldehyde

3-[4-(4-phenylphenyl)phenyl]benzaldehyde

Cat. No.: B13077188
M. Wt: 334.4 g/mol
InChI Key: MDTMWUGGPRVQTK-UHFFFAOYSA-N
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Description

3-[4-(4-phenylphenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C26H18O. It is a member of the benzaldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring. This compound is notable for its complex structure, which includes multiple phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-phenylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-[4-(4-phenylphenyl)phenyl]benzoic acid.

    Reduction: Formation of 3-[4-(4-phenylphenyl)phenyl]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(4-phenylphenyl)phenyl]benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various physiological effects. The compound’s multiple aromatic rings and aldehyde group allow it to participate in various molecular interactions and pathways.

Comparison with Similar Compounds

3-[4-(4-phenylphenyl)phenyl]benzaldehyde can be compared with other benzaldehyde derivatives, such as:

    Benzaldehyde: The simplest form with a single benzene ring and an aldehyde group.

    4-Phenylbenzaldehyde: Contains an additional phenyl group attached to the benzene ring.

    4-(4-Phenylphenyl)benzaldehyde: Contains two phenyl groups attached to the benzene ring.

The uniqueness of this compound lies in its complex structure with multiple phenyl groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-(4-phenylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C25H18O/c26-18-19-5-4-8-25(17-19)24-15-13-23(14-16-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-18H

InChI Key

MDTMWUGGPRVQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC(=C4)C=O

Origin of Product

United States

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